Brevinin-1-RAB2 is an antimicrobial peptide derived from the skin of the Odorrana andersonii frog. This peptide belongs to the brevinin family, which is characterized by its potent antimicrobial properties. The brevinin peptides are notable for their unique sequences and structures, distinguishing them from other known antimicrobial peptides such as magainins and bombinins. Brevinin-1-RAB2 has been shown to exhibit significant activity against various bacterial strains, making it a subject of interest in antimicrobial research.
Brevinin-1-RAB2 was isolated from the skin of the Odorrana andersonii frog, a species known for its rich diversity of antimicrobial peptides. The skin secretions of this frog serve as a natural defense mechanism against pathogens, contributing to its survival in diverse environments. This peptide is one of several brevinins identified in amphibians, particularly within the Ranidae family.
Brevinin-1-RAB2 falls under the category of antimicrobial peptides (AMPs), which are small, naturally occurring peptides that play a crucial role in the innate immune response of various organisms. AMPs are classified based on their structure, mechanism of action, and origin. Brevinin-1-RAB2 specifically belongs to the brevinin class, known for their α-helical structures and ability to disrupt microbial membranes.
The synthesis of Brevinin-1-RAB2 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
In SPPS, protected amino acids are sequentially coupled to the resin-bound peptide chain. After each coupling step, the protecting groups are removed to allow for further elongation. Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). For Brevinin-1-RAB2, purification ensures that the final product is free from impurities and has a high degree of purity, typically above 95%.
Brevinin-1-RAB2 exhibits an α-helical conformation, which is critical for its antimicrobial activity. The specific sequence and length of the peptide contribute to its ability to interact with bacterial membranes.
The molecular formula for Brevinin-1-RAB2 is C₁₉H₂₈N₄O₄S, with a molecular weight of approximately 396.56 g/mol. The peptide's structure allows it to adopt amphipathic characteristics, facilitating its insertion into lipid bilayers.
Brevinin-1-RAB2 primarily interacts with bacterial cell membranes through electrostatic and hydrophobic interactions. Upon contact with membranes, it induces pore formation or disrupts membrane integrity, leading to cell lysis.
The mechanism involves binding to negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides. This interaction destabilizes the membrane structure, causing leakage of cellular contents and ultimately resulting in bacterial death.
The action of Brevinin-1-RAB2 begins with its binding to bacterial membranes. The α-helical structure allows it to penetrate lipid bilayers effectively.
Studies have shown that Brevinin-1-RAB2 has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at approximately 8 µg/ml and 34 µg/ml, respectively. This indicates its efficacy in inhibiting bacterial growth through membrane disruption.
Brevinin-1-RAB2 is soluble in water and exhibits stability under physiological conditions. Its α-helical structure contributes to its thermal stability.
The peptide demonstrates strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its amphipathic nature enhances its interaction with lipid membranes.
Brevinin-1-RAB2 holds potential applications in various scientific fields:
Brevinin peptides represent a cornerstone of evolutionary adaptation in amphibian immune defense, originating over 100 million years ago in ancestral ranid frogs. These peptides evolved as critical components of granular gland secretions, serving as a first-line defense against microbial pathogens in diverse aquatic and terrestrial environments [1] [3]. Their persistence across geological timescales—predating the divergence of Holarctic and Neotropical ranids (~50 MYA)—demonstrates strong selective pressure to maintain membrane-targeting antimicrobial mechanisms when conventional adaptive immunity is limited [3] [9]. Unlike antibodies, Brevinins exhibit broad-spectrum efficacy immediately upon secretion, enabling rapid neutralization of Gram-positive bacteria, Gram-negative bacteria, fungi, and enveloped viruses through physicochemical membrane disruption [1] [4]. This evolutionary trajectory has generated approximately 350 documented variants with conserved core structures but hypervariable sequences, balancing pathogen recognition breadth with targeted efficacy [1] [10].
Brevinin-1 peptides exhibit widespread but discontinuous distribution across the Ranidae family, with highest diversity in Eurasian species (Rana temporaria, R. dalmatina, R. pirica) and North American ranids (R. sphenocephala, R. pipiens). Over 30 species across 12 genera produce Brevinin-1 variants, with notable absence in certain lineages like R. sylvatica (wood frog), which retains only a single isoform (brevinin-1SY) [3] [9]. Phylogenetic analysis reveals species-specific clustering patterns consistent with recent gene duplication events. For example:
Despite sequence hypervariability, four residues remain invariant in Brevinin-1 peptides: Ala9, Cys18, Lys23, and Cys24. These stabilize the C-terminal cyclic heptapeptide ("Rana box") and cationic amphipathic helix essential for membrane interaction [1] [7]. Latitudinal studies of R. arvalis and R. temporaria reveal trans-specific polymorphism and high gene copy numbers (2–11 alleles/individual), suggesting balancing selection maintains diversity across populations [9].
Brevinin-1-RAB2 (originally isolated from Rana ridibunda) exemplifies the structural-functional paradigm of the Brevinin-1 subfamily. Its classification derives from:
Table 1: Comparative Features of Brevinin-1-RAB2 and Representative Isoforms
Feature | Brevinin-1-RAB2 | Brevinin-1 (Prototype) | Brevinin-1GHd |
---|---|---|---|
Source Species | Rana ridibunda | R. brevipoda porsa | H. rugulosus |
Sequence | FLPIV...CKITKKC | FLPVLAG...CKITKKC | FLGALFK...CISKKC |
Rana Box | Present | Present | Present |
Net Charge | +5 | +4 | +6 |
Key Residues | Cys¹⁸, Cys²⁴ | Cys¹⁸, Cys²⁴ | Cys¹⁸, Cys²⁴ |
Anti-inflammatory | Not reported | Not reported | Yes |
Brevinin-1-RAB2 shares 79% sequence identity with the prototype Brevinin-1 (R. brevipoda porsa), differing primarily at positions 4 (I→V), 6 (A→G), and 15 (V→I). This variability exemplifies adaptive radiation within conserved structural constraints [1] [7]. Unlike truncated isoforms in R. okinavana (lacking Rana box), Brevinin-1-RAB2 maintains the disulfide bridge critical for stabilizing its amphipathic helix in membrane environments [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8